3Z,6Z,9Z,12Z,15Z-octadecapentaenoic acid

Lipid metabolism Beta-oxidation Aquaculture

3Z,6Z,9Z,12Z,15Z-octadecapentaenoic acid, also known as octadecapentaenoic acid (OPA) or 18:5n-3, is an uncommon omega-3 polyunsaturated fatty acid (PUFA) primarily synthesized by specific marine microalgae, including dinoflagellates, haptophytes, and prasinophytes. With a structure of 18 carbons and five cis double bonds, it serves as a distinct chemotaxonomic biomarker for these phytoplankton groups.

Molecular Formula C18H26O2
Molecular Weight 274.4 g/mol
Cat. No. B12362348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3Z,6Z,9Z,12Z,15Z-octadecapentaenoic acid
Molecular FormulaC18H26O2
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCC(=O)O
InChIInChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-,13-12-,16-15-
InChIKeyLYJOUWBWJDKKEF-JLNKQSITSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure 3Z,6Z,9Z,12Z,15Z-Octadecapentaenoic Acid (18:5n-3) for Microalgal & Ecological Research


3Z,6Z,9Z,12Z,15Z-octadecapentaenoic acid, also known as octadecapentaenoic acid (OPA) or 18:5n-3, is an uncommon omega-3 polyunsaturated fatty acid (PUFA) primarily synthesized by specific marine microalgae, including dinoflagellates, haptophytes, and prasinophytes [1]. With a structure of 18 carbons and five cis double bonds, it serves as a distinct chemotaxonomic biomarker for these phytoplankton groups . Unlike more common PUFAs like EPA and DHA, OPA is not typically found at higher trophic levels in the marine food web, making it a valuable tracer for studying primary producer dynamics and food chain interactions [2].

Why 3Z,6Z,9Z,12Z,15Z-Octadecapentaenoic Acid Cannot Be Replaced with Common Omega-3s


Generic substitution with other omega-3 PUFAs like alpha-linolenic acid (ALA; 18:3n-3), stearidonic acid (SDA; 18:4n-3), eicosapentaenoic acid (EPA; 20:5n-3), or docosahexaenoic acid (DHA; 22:6n-3) is not scientifically valid due to fundamental differences in biosynthesis, metabolic fate, and specific biological activity. 3Z,6Z,9Z,12Z,15Z-octadecapentaenoic acid is synthesized via a unique plastidic aerobic pathway ending with a Δ3 desaturation, distinct from the anaerobic PUFA synthase pathway for DHA [1]. Furthermore, its metabolism in fish cells involves a rapid conversion to 18:4n-3, a step not applicable to EPA or DHA, confirming it is a distinct substrate for specific enzymatic pathways [2]. These divergent characteristics underscore the necessity of sourcing the exact compound for targeted research applications.

Quantitative Evidence for the Scientific Differentiation of 3Z,6Z,9Z,12Z,15Z-Octadecapentaenoic Acid


Metabolic Conversion: Rapid and Specific Conversion of 18:5n-3 to 18:4n-3 in Fish Cells

In contrast to DHA and EPA, 18:5n-3 is a specific substrate for a Δ3,Δ2-enoyl-CoA isomerase, leading to its rapid and near-complete conversion to octadecatetraenoic acid (18:4n-3) in fish cells. This represents a unique metabolic entry point into the PUFA elongation/desaturation pathway [1].

Lipid metabolism Beta-oxidation Aquaculture

Biosynthetic Origin: OPA is Synthesized via a Plastidic Aerobic Pathway, Divergent from DHA

Radiolabeling studies in Emiliania huxleyi provide conclusive evidence that the biosynthesis of 18:5n-3 (OPA) is fundamentally different from that of DHA. OPA is synthesized in plastids via an aerobic pathway with a final Δ3 desaturation step, whereas DHA is synthesized in the extraplastidic space by an anaerobic PUFA synthase [1]. This represents a clear and quantifiable divergence in cellular machinery and origin.

Microalgae biosynthesis Lipidomics Metabolic engineering

Chemotaxonomic Specificity: 18:5n-3 as a Definitive Biomarker for Dinoflagellates

3Z,6Z,9Z,12Z,15Z-octadecapentaenoic acid serves as a highly specific chemotaxonomic biomarker for microalgae and dinoflagellates . In a study of the harmful dinoflagellate Cochlodinium polykrikoides, 18:5n-3 constituted 22% of the total fatty acids, a proportion that was comparable to or exceeded that of the major PUFA, EPA (20%) [1]. This high and specific abundance underpins its diagnostic value.

Chemotaxonomy Marine ecology Biomarker discovery

Ecological Tracer: Quantifiable Decrease in 18:5n-3 Levels Up the Marine Food Web

The quantity of 18:5n-3 decreases in a predictable manner as it moves up the marine food chain, from primary producers (dinoflagellates) to herbivorous copepods and then carnivorous chaetognaths [1]. This quantifiable decrease contrasts with the more complex and variable trophic transfer of EPA and DHA, positioning 18:5n-3 as a possible linear ecological tracer.

Trophic dynamics Food web analysis Ecological tracer

Analytical Instability: Isomerization During Derivatization Requires Specialized Handling Protocols

Standard GC and GC-MS derivatization methods involving saponification or base-catalyzed transesterification cause double-bond isomerization of 18:5n-3, leading to irreproducible and falsely low quantification [1]. This analytical instability is a key differentiator from more stable PUFAs and necessitates the use of specialized, mild derivatization protocols.

Analytical chemistry Gas chromatography Method validation

Validated Application Scenarios for 3Z,6Z,9Z,12Z,15Z-Octadecapentaenoic Acid


Chemotaxonomic and Ecological Tracer Studies in Marine Environments

Utilize 3Z,6Z,9Z,12Z,15Z-octadecapentaenoic acid as a purified standard for GC-MS or LC-MS analysis of phytoplankton and zooplankton samples. Its specificity as a dinoflagellate biomarker and its predictable decrease through the food web [1] provide a robust, quantifiable method for tracking the contribution of these primary producers to marine food webs and identifying harmful algal blooms (HABs).

Investigating Omega-3 PUFA Biosynthesis and Metabolic Engineering

Employ radiolabeled or unlabeled 3Z,6Z,9Z,12Z,15Z-octadecapentaenoic acid in metabolic tracing studies with microalgal or heterologous systems. The distinct plastidic, aerobic biosynthetic pathway that terminates with a Δ3 desaturase [2] makes OPA a unique marker and substrate for studying this specific route, which is separate from the canonical pathways for EPA and DHA. This is crucial for genetic and metabolic engineering efforts aimed at enhancing production of specific PUFAs.

Studying Beta-Oxidation and Lipid Metabolism in Marine Organisms

Use this compound as a specific substrate in cell culture assays (e.g., with fish cell lines) to investigate the initial steps of beta-oxidation of omega-3 PUFAs. Its rapid, isomerase-mediated conversion to 18:4n-3 represents a distinct metabolic entry point, unlike the metabolism of EPA or DHA [3]. This allows for the precise dissection of the enzymatic machinery (e.g., Δ3,Δ2-enoyl-CoA isomerase) involved in catabolizing unusual dietary fatty acids.

Analytical Method Development and Validation for Unstable PUFAs

Leverage high-purity 3Z,6Z,9Z,12Z,15Z-octadecapentaenoic acid as a critical reference standard to develop and validate robust analytical protocols for lipidomics. Given its demonstrated susceptibility to isomerization during standard derivatization [4], using this compound is essential for optimizing and testing mild transesterification methods (e.g., acid-catalyzed) to prevent artifacts and ensure accurate quantification of this and other sensitive PUFAs in biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3Z,6Z,9Z,12Z,15Z-octadecapentaenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.